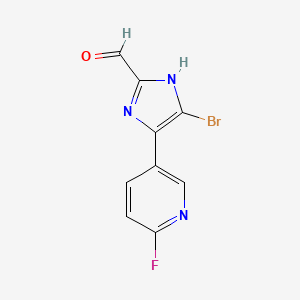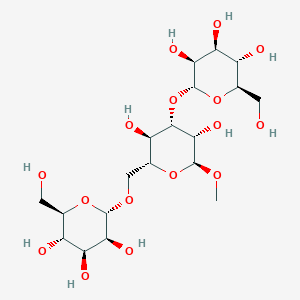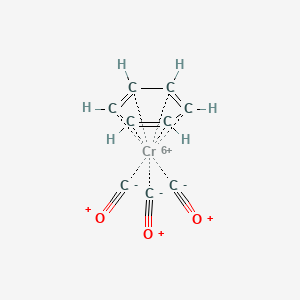
4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl)tetraphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
meso-Tetra(p-hydroxyphenyl)porphine: is a porphyrin derivative, a class of compounds known for their extensive applications in various fields such as photodynamic therapy, catalysis, and materials science. Porphyrins are characterized by their large, aromatic macrocyclic structure, which allows them to participate in a variety of chemical reactions and interactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of meso-tetra(p-hydroxyphenyl)porphine typically involves the condensation of pyrrole with aldehydes under acidic conditions. One common method is the Adler-Longo synthesis, which involves the reaction of pyrrole with p-hydroxybenzaldehyde in the presence of an acid catalyst such as trifluoroacetic acid . The reaction is carried out under reflux conditions, and the product is purified by chromatography.
Industrial Production Methods: This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: : meso-Tetra(p-hydroxyphenyl)porphine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxyl groups and the aromatic macrocyclic structure .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones .
Applications De Recherche Scientifique
meso-Tetra(p-hydroxyphenyl)porphine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which meso-tetra(p-hydroxyphenyl)porphine exerts its effects is primarily through its ability to generate singlet oxygen and other reactive oxygen species upon light activation. This property is exploited in photodynamic therapy, where the compound accumulates in tumor cells and, upon irradiation with light, produces reactive oxygen species that induce cell death . The molecular targets include cellular membranes, proteins, and DNA, leading to oxidative damage and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
meso-Tetra(4-carboxyphenyl)porphine: Similar in structure but with carboxyl groups instead of hydroxyl groups, leading to different solubility and reactivity properties.
meso-Tetra(4-sulfonatophenyl)porphine: Contains sulfonate groups, which enhance its water solubility and make it suitable for aqueous applications.
meso-Tetra(4-N,N,N-trimethylanilinium)porphine: Features cationic groups, which influence its interaction with biological membranes and its use in photodynamic therapy.
Uniqueness: : meso-Tetra(p-hydroxyphenyl)porphine is unique due to its hydroxyl groups, which provide specific reactivity and interaction properties. These hydroxyl groups allow for hydrogen bonding and can be further modified to introduce additional functional groups, enhancing its versatility in various applications .
Propriétés
Formule moléculaire |
C44H30N4O4 |
|---|---|
Poids moléculaire |
678.7 g/mol |
Nom IUPAC |
4-[10,15-bis(4-hydroxyphenyl)-20-(4-oxocyclohexa-2,5-dien-1-ylidene)-21,22,23,24-tetrahydroporphyrin-5-ylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C44H30N4O4/c49-29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(50)12-4-26)37-21-23-39(47-37)44(28-7-15-32(52)16-8-28)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(51)14-6-27/h1-24,45-50H |
Clé InChI |
OXBXIINNAXASCM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)C=CC1=C2C3=CC=C(N3)C(=C4C=CC(=O)C=C4)C5=CC=C(N5)C(=C6C=CC(=C(C7=CC=C2N7)C8=CC=C(C=C8)O)N6)C9=CC=C(C=C9)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol](/img/structure/B13710374.png)



![13-[4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13710403.png)





![(4E)-4-[(5-bromo-2-furyl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13710429.png)
![7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride](/img/structure/B13710446.png)


